molecular formula C24H23FN2O4S B2749266 2-(2-fluorophenoxy)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 1005293-73-1

2-(2-fluorophenoxy)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No.: B2749266
CAS No.: 1005293-73-1
M. Wt: 454.52
InChI Key: FEEYJKQKZWDGFW-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a useful research compound. Its molecular formula is C24H23FN2O4S and its molecular weight is 454.52. The purity is usually 95%.
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Scientific Research Applications

Structural and Binding Characteristics

One study investigates the structural aspects of amide-containing isoquinoline derivatives, highlighting their ability to form gels and crystalline solids upon treatment with different acids. This research demonstrates the potential utility of similar compounds in forming host-guest complexes with enhanced fluorescence emission, suggesting applications in materials science and sensor technology (Karmakar, Sarma, & Baruah, 2007).

Fluorescence and Sensing Applications

Another study introduces a fluorescent sensor based on an 8-aminoquinoline and 8-hydroxyquinoline platform. This sensor shows high selectivity and sensitivity to Cd(2+) ions in ethanol, distinguishing Cd(2+) from Zn(2+) via different sensing mechanisms. This research indicates potential applications of related compounds in environmental monitoring and analytical chemistry (Zhou et al., 2012).

Antimalarial and Antitumor Agents

Research into pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives, closely related to the structure of interest, shows potent antimalarial activities. These compounds were evaluated for their therapeutic index against Plasmodium species, demonstrating their potential as antimalarial agents (Guan et al., 2005). Additionally, new quinolin-4-one derivatives have been identified as potent antitumor agents, suggesting that compounds with similar structures could be explored for their anticancer properties (Chou et al., 2010).

Synthesis and Chemical Properties

There's also interest in the synthesis and chemical properties of quinoline derivatives, including methods for introducing fluorine or other substituents to enhance biological activity or solubility for potential drug development. This indicates the utility of such compounds in medicinal chemistry for the design of new therapeutic agents (Kidwai, Sapra, & Bhushan, 1999).

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O4S/c1-17-8-11-20(12-9-17)32(29,30)27-14-4-5-18-15-19(10-13-22(18)27)26-24(28)16-31-23-7-3-2-6-21(23)25/h2-3,6-13,15H,4-5,14,16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEYJKQKZWDGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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